molecular formula C9H15NO B11921179 5-Methyl-5-azaspiro[3.5]nonan-8-one

5-Methyl-5-azaspiro[3.5]nonan-8-one

Katalognummer: B11921179
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: QPZLIUFAQUHVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-5-azaspiro[3.5]nonan-8-one: is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.23 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-azaspiro[3.5]nonan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C) to facilitate the cyclization.

    Catalysts: Acidic or basic catalysts to promote the reaction.

    Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Control: Monitoring temperature, pressure, and pH to maintain optimal conditions.

    Purification: Using techniques like distillation or crystallization to isolate the product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Methyl-5-azaspiro[3.5]nonan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-5-azaspiro[3.5]nonan-8-one involves its interaction with molecular targets, primarily through its spirocyclic structure. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Azaspiro[3.5]nonan-8-one: Lacks the methyl group at the 5-position.

    5-Methyl-5-azaspiro[4.5]decane-8-one: Has a larger ring system.

Uniqueness

5-Methyl-5-azaspiro[3.5]nonan-8-one is unique due to its specific spirocyclic structure with a methyl group at the 5-position, which can influence its reactivity and interactions compared to similar compounds.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

5-methyl-5-azaspiro[3.5]nonan-8-one

InChI

InChI=1S/C9H15NO/c1-10-6-3-8(11)7-9(10)4-2-5-9/h2-7H2,1H3

InChI-Schlüssel

QPZLIUFAQUHVCR-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(=O)CC12CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.